molecular formula C24H20N2O2 B2585277 1-(4-methylbenzoyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one CAS No. 338414-88-3

1-(4-methylbenzoyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one

Cat. No. B2585277
CAS RN: 338414-88-3
M. Wt: 368.436
InChI Key: CPTCERRWJDEQKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoindoline derivatives has been studied extensively. A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Another method involves a one-pot conversion of isoindolines to 1-arylisoindoles established from palladium-catalyzed cascade C-H transformations .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the conformational behavior of 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one was studied using a combination of X-ray diffraction, NMR spectroscopy in solution and solid state, and DFT calculations in the gas phase .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in stereoselective syntheses, as demonstrated by the preparation of chiral variants with high stereoselectivities, showcasing its relevance in creating enantiomerically pure substances (Katritzky, He, & Verma, 2002).
  • Research has explored the reduction of related compounds to form novel classes of agents, shedding light on the potential transformations and derivatives that can be obtained from this compound (Aeberli, Eden, Gogerty, Houlihan, & Penberthy, 1975).

Medical and Biological Applications

  • It has been identified as an inhibitor of respiratory syncytial virus (RSV), targeting the fusion glycoprotein, which is critical in the context of antiviral research (Bond et al., 2015).
  • The compound has been used in the synthesis of primaquine derivatives as potential antimalarial agents, demonstrating its utility in creating new therapies for infectious diseases (Gomes et al., 2004).

Material Science and Engineering

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, a functional high throughput screen and subsequent multidimensional, iterative parallel synthesis effort identified the first muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM) selective for the M5 subtype .

properties

IUPAC Name

1-(4-methylbenzoyl)-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-17-11-13-18(14-12-17)22(27)25-15-16-26-23(28)20-9-5-6-10-21(20)24(25,26)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTCERRWJDEQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN3C2(C4=CC=CC=C4C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylbenzoyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one

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